
Urea, 1-(2-bromoethyl)-3-(2-ethoxy-1-naphthyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Urea, 1-(2-bromoethyl)-3-(2-ethoxy-1-naphthyl)- is a chemical compound that has been widely used in scientific research for its unique properties. It is a derivative of urea and has been synthesized using various methods. The compound has been studied extensively for its mechanism of action, biochemical and physiological effects, and its advantages and limitations for lab experiments. In
作用机制
The mechanism of action of Urea, 1-(2-bromoethyl)-3-(2-ethoxy-1-naphthyl)- is not fully understood. However, it is known to interact with various enzymes and proteins, which can result in inhibition or activation of their activity. Urea, 1-(2-bromoethyl)-3-(2-ethoxy-1-naphthyl)- has also been shown to bind to DNA and RNA, which can result in changes in gene expression.
生化和生理效应
Urea, 1-(2-bromoethyl)-3-(2-ethoxy-1-naphthyl)- has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of carbonic anhydrase, which is involved in the regulation of acid-base balance in the body. Urea, 1-(2-bromoethyl)-3-(2-ethoxy-1-naphthyl)- has also been shown to inhibit the activity of acetylcholinesterase, which is involved in the regulation of the nervous system. In addition, Urea, 1-(2-bromoethyl)-3-(2-ethoxy-1-naphthyl)- has been shown to have anti-tumor activity, which is likely due to its photosensitizing properties.
实验室实验的优点和局限性
Urea, 1-(2-bromoethyl)-3-(2-ethoxy-1-naphthyl)- has several advantages for use in lab experiments. It is a fluorescent probe, which makes it useful for the detection of proteins and nucleic acids. It is also a photosensitizer, which makes it useful for the treatment of cancer. However, Urea, 1-(2-bromoethyl)-3-(2-ethoxy-1-naphthyl)- has some limitations for lab experiments. It can be toxic to cells at high concentrations, which can limit its use in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
未来方向
There are several future directions for the study of Urea, 1-(2-bromoethyl)-3-(2-ethoxy-1-naphthyl)-. One direction is to further investigate its mechanism of action, which could provide insights into its potential use as a therapeutic agent. Another direction is to explore its use as a fluorescent probe in new applications, such as the detection of specific proteins or nucleic acids. Additionally, future studies could investigate the use of Urea, 1-(2-bromoethyl)-3-(2-ethoxy-1-naphthyl)- in combination with other compounds for the treatment of cancer or other diseases.
Conclusion:
Urea, 1-(2-bromoethyl)-3-(2-ethoxy-1-naphthyl)- is a chemical compound that has been widely used in scientific research for its unique properties. It has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and its advantages and limitations for lab experiments. Future studies could explore new applications for Urea, 1-(2-bromoethyl)-3-(2-ethoxy-1-naphthyl)- and investigate its potential use as a therapeutic agent.
合成方法
Urea, 1-(2-bromoethyl)-3-(2-ethoxy-1-naphthyl)- can be synthesized using various methods. One of the most common methods is the reaction of 1-(2-bromoethyl)-3-(2-ethoxy-1-naphthyl)-urea with sodium hydride in dimethylformamide. Another method involves the reaction of 1-(2-bromoethyl)-3-(2-ethoxy-1-naphthyl)-urea with sodium methoxide in methanol. Both methods yield high purity Urea, 1-(2-bromoethyl)-3-(2-ethoxy-1-naphthyl)-.
科学研究应用
Urea, 1-(2-bromoethyl)-3-(2-ethoxy-1-naphthyl)- has been widely used in scientific research for its unique properties. It has been used as a fluorescent probe for the detection of proteins and nucleic acids. It has also been used as a photosensitizer for the treatment of cancer. In addition, Urea, 1-(2-bromoethyl)-3-(2-ethoxy-1-naphthyl)- has been used as an inhibitor of various enzymes, including carbonic anhydrase and acetylcholinesterase.
属性
CAS 编号 |
102434-23-1 |
|---|---|
产品名称 |
Urea, 1-(2-bromoethyl)-3-(2-ethoxy-1-naphthyl)- |
分子式 |
C15H17BrN2O2 |
分子量 |
337.21 g/mol |
IUPAC 名称 |
1-(2-bromoethyl)-3-(2-ethoxynaphthalen-1-yl)urea |
InChI |
InChI=1S/C15H17BrN2O2/c1-2-20-13-8-7-11-5-3-4-6-12(11)14(13)18-15(19)17-10-9-16/h3-8H,2,9-10H2,1H3,(H2,17,18,19) |
InChI 键 |
UHRBGPMASDLVQW-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)NC(=O)NCCBr |
规范 SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)NC(=O)NCCBr |
其他 CAS 编号 |
102434-23-1 |
同义词 |
1-(2-Bromoethyl)-3-(2-ethoxy-1-naphthyl)urea |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



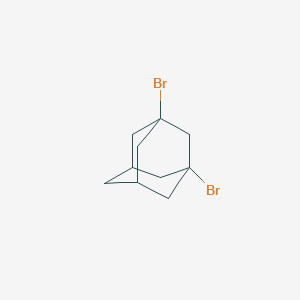
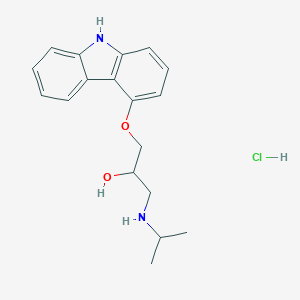
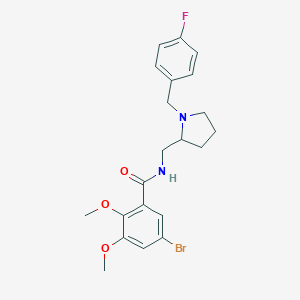
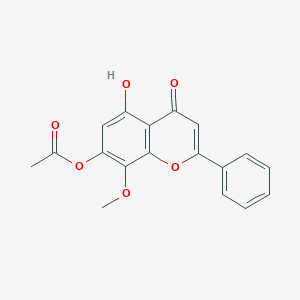
![5-propyl-1H-benzo[d]imidazol-2-amine](/img/structure/B19760.png)
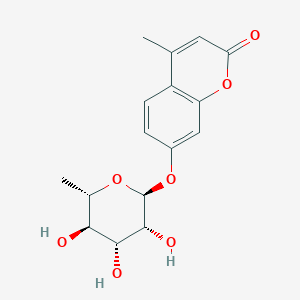

![Acetamide, N-[4-hydroxy-3-(methylthio)phenyl]-](/img/structure/B19773.png)





